molecular formula C17H18O B14680837 2,2-Diphenylpentan-3-one CAS No. 34885-24-0

2,2-Diphenylpentan-3-one

Cat. No.: B14680837
CAS No.: 34885-24-0
M. Wt: 238.32 g/mol
InChI Key: AATZONKSDABUEV-UHFFFAOYSA-N
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Description

2,2-Diphenylpentan-3-one is an organic compound belonging to the class of ketones It is characterized by the presence of two phenyl groups attached to the second carbon of a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl rings.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2-Diphenylpentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenylpentan-3-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in aromatic interactions. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

    Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.

    Diphenylmethane: Lacks the ketone group but has two phenyl groups attached to a central carbon.

Properties

CAS No.

34885-24-0

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2,2-diphenylpentan-3-one

InChI

InChI=1S/C17H18O/c1-3-16(18)17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

AATZONKSDABUEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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